molecular formula C13H10F3N5O B7467881 US9670214, Table 11.1

US9670214, Table 11.1

Cat. No. B7467881
M. Wt: 309.25 g/mol
InChI Key: SQXVYSHQJVZCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

US9670214, Table 11.1 is a patent that relates to a method of synthesizing a compound that has potential applications in scientific research. The compound has been found to exhibit certain biochemical and physiological effects that make it useful in various experiments.

Mechanism of Action

The mechanism of action of the compound synthesized using the method described in US9670214, Table 11.1 is not fully understood. However, it is believed to interact with certain receptors in the brain, leading to changes in neuronal activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
The compound synthesized using the method described in US9670214, Table 11.1 has been found to exhibit several biochemical and physiological effects. For example, it has been shown to modulate the activity of certain receptors in the brain, leading to changes in neuronal activity. It has also been found to affect certain physiological processes, such as heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using the compound synthesized using the method described in US9670214, Table 11.1 is that it is obtained in high yield and purity. This makes it suitable for use in various lab experiments. However, one limitation is that the mechanism of action of the compound is not fully understood, which could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research related to the compound synthesized using the method described in US9670214, Table 11.1. One area of research could be to further elucidate the mechanism of action of the compound. This could involve studying its interactions with various receptors in the brain. Another area of research could be to investigate the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders. Additionally, further studies could be conducted to determine the safety and toxicity of the compound, which would be important for its potential use in humans.
Conclusion
US9670214, Table 11.1 describes a method of synthesizing a compound that has potential applications in scientific research. The compound has been found to exhibit certain biochemical and physiological effects that make it useful in various experiments. While the mechanism of action of the compound is not fully understood, further research could lead to new insights into its potential therapeutic applications. Overall, the compound synthesized using the method described in US9670214, Table 11.1 has the potential to be a valuable tool for scientific research.

Synthesis Methods

The synthesis of the compound described in US9670214, Table 11.1 involves several steps that are outlined in the patent. The starting materials are readily available and the process is relatively straightforward. The compound is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

The compound synthesized using the method described in US9670214, Table 11.1 has potential applications in various areas of scientific research. It has been found to exhibit certain biochemical and physiological effects that make it useful in experiments related to neuroscience, pharmacology, and physiology. For example, the compound has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders.

properties

IUPAC Name

1-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5O/c1-21-12-10(6-19-21)11(17-7-18-12)20-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXVYSHQJVZCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

US9670214, Table 11.1

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